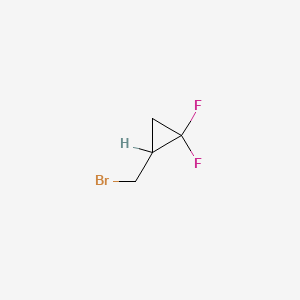

1-Bromomethyl-2,2-difluorocyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,1-difluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDJNSKRXIUOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375748 | |

| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77613-65-1 | |

| Record name | 1-Bromomethyl-2,2-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,1-difluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromomethyl-2,2-difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromomethyl-2,2-difluorocyclopropane is a valuable building block in medicinal chemistry and drug development. The unique physicochemical properties conferred by the gem-difluorocyclopropyl moiety, such as altered lipophilicity, metabolic stability, and conformational rigidity, make it a desirable motif in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on practical experimental protocols and quantitative data to support laboratory-scale preparation.

Core Synthetic Strategy: Difluorocyclopropanation of Allyl Bromide

The principal and most direct method for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene (:CF₂) with allyl bromide (3-bromopropene). The high reactivity of difluorocarbene necessitates its in situ generation from stable precursors. Two predominant methods for generating difluorocarbene for this transformation are detailed below.

Method 1: Thermal Decomposition of Sodium Halodifluoroacetates

A well-established method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate or sodium bromodifluoroacetate. This approach is effective, although it often requires high reaction temperatures.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via thermal decomposition of sodium halodifluoroacetates.

Experimental Protocol:

A detailed experimental procedure for the difluorocyclopropanation of allyl bromide using sodium chlorodifluoroacetate is provided below, based on established methodologies.

Materials:

-

Allyl bromide (3-bromopropene)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Triglyme (triethylene glycol dimethyl ether)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of allyl bromide (1.0 equivalent) in triglyme, add sodium chlorodifluoroacetate (2.0 equivalents).

-

Heat the reaction mixture to 180-190 °C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 40-60% |

| Boiling Point | 115-117 °C |

| Purity | >97% (by GC) |

Method 2: Using Trimethyl(trifluoromethyl)silane (TMSCF₃) and Sodium Iodide (NaI)

An alternative and often milder method for generating difluorocarbene involves the reaction of trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent) with a catalytic amount of sodium iodide. This method generally proceeds at lower temperatures compared to the thermal decomposition of halodifluoroacetates.

Reaction Scheme:

Figure 2: Synthesis of this compound using TMSCF₃ and catalytic NaI.

Experimental Protocol:

The following protocol is a representative procedure for the difluorocyclopropanation of allyl bromide using TMSCF₃ and NaI.

Materials:

-

Allyl bromide (3-bromopropene)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), add sodium iodide (0.1 equivalents) and anhydrous THF.

-

Add allyl bromide (1.0 equivalent) to the flask.

-

Heat the mixture to reflux (approximately 65-70 °C).

-

Slowly add trimethyl(trifluoromethyl)silane (1.5 equivalents) via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by fractional distillation to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 65-80% |

| Purity | >98% (by NMR and GC) |

Summary of Synthetic Methods

| Method | Difluorocarbene Source | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| 1 | ClCF₂CO₂Na / BrCF₂CO₂Na | 40-60% | High temperature (180-190 °C) | Readily available reagents | High temperature, moderate yield |

| 2 | TMSCF₃ / NaI | 65-80% | Milder temperature (refluxing THF) | Higher yield, milder conditions | TMSCF₃ is a more specialized reagent |

Safety Considerations

-

Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The high temperatures required for the thermal decomposition of sodium halodifluoroacetates should be carefully controlled.

-

Trimethyl(trifluoromethyl)silane can release toxic fumes upon contact with moisture. It should be handled under an inert atmosphere.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting through the difluorocyclopropanation of allyl bromide. The choice between the thermal decomposition of sodium halodifluoroacetates and the use of the TMSCF₃/NaI system will depend on the desired yield, available equipment, and reagent cost considerations. The milder conditions and higher yields associated with the TMSCF₃/NaI method make it a particularly attractive option for many researchers. This guide provides the necessary procedural details and quantitative data to enable the successful synthesis of this important fluorinated building block for applications in drug discovery and development.

An In-depth Technical Guide to 1-Bromomethyl-2,2-difluorocyclopropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromomethyl-2,2-difluorocyclopropane is a key synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the rigid and metabolically stable gem-difluorocyclopropane moiety with a versatile bromomethyl group, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and reactivity of this compound, tailored for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 77613-65-1, is a solid at room temperature. The incorporation of the gem-difluoro group on the cyclopropane ring profoundly influences its physicochemical properties, rendering it a valuable bioisostere in drug design.[1] This substitution can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrF₂ | [2][3][4] |

| Molecular Weight | 170.98 g/mol | [2][3][4] |

| CAS Number | 77613-65-1 | [2][3][4] |

| Appearance | Solid | [2] |

| Synonyms | (2,2-Difluorocycloprop-1-yl)methyl bromide; 2-(Bromomethyl)-1,1-difluorocyclopropane | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound generally involves the difluorocyclopropanation of a suitable alkene precursor. While a specific detailed protocol for this exact compound is not widely published, the general principles of gem-difluorocyclopropane synthesis can be applied. A common method involves the reaction of an alkene with a difluorocarbene source.

Conceptual Experimental Protocol for Synthesis:

A plausible synthetic route would involve the difluorocyclopropanation of 3-bromo-1-propene. This can be achieved using various difluorocarbene precursors. One common method is the thermal decomposition of sodium chlorodifluoroacetate or the use of Ruppert-Prakash reagent (TMSCF₃) with a fluoride source.

Illustrative Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra for this compound are proprietary to chemical suppliers, typical spectroscopic data can be inferred from its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the bromine, the methine proton on the cyclopropane ring, and the diastereotopic methylene protons of the cyclopropane ring. |

| ¹³C NMR | Resonances for the bromomethyl carbon, the two carbons of the cyclopropane ring (one of which will show splitting due to coupling with fluorine), and the carbon bearing the two fluorine atoms (which will appear as a triplet). |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms, likely showing complex coupling with the adjacent protons. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine. |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromomethyl group, which is a versatile synthetic handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of more complex molecules.[1]

General Reactivity Workflow:

Caption: General reaction pathway for nucleophilic substitution of this compound.

Experimental Protocol for a Representative Nucleophilic Substitution:

Reaction with a Primary Amine:

-

Materials: this compound, a primary amine (e.g., benzylamine), a suitable solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the primary amine and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the desired N-substituted product.

-

Applications in Drug Discovery

The gem-difluorocyclopropane motif is increasingly utilized in drug design to enhance the pharmacological properties of lead compounds. Its rigid structure can lock a molecule into a bioactive conformation, while the fluorine atoms can improve metabolic stability and membrane permeability.[1] The ability to introduce various functionalities via the bromomethyl group allows for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.

Signaling Pathways:

Currently, there is no specific information in the public domain linking this compound or its direct derivatives to specific signaling pathways. Its utility lies in its role as a versatile building block for creating a diverse range of compounds that can then be screened for activity against various biological targets.

Logical Relationship in Drug Discovery:

Caption: The logical flow of utilizing this compound in a drug discovery program.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust gem-difluorocyclopropane ring and a reactive bromomethyl handle provides chemists with a powerful tool for synthesizing novel compounds with potentially improved pharmacological profiles. While detailed public data on its physical and spectral properties are limited, the general principles of its synthesis and reactivity are well-understood, enabling its effective use in the design and development of new therapeutic agents.

References

An In-depth Technical Guide to 1-Bromomethyl-2,2-difluorocyclopropane (CAS Number: 77613-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromomethyl-2,2-difluorocyclopropane, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the gem-difluorocyclopropyl moiety can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This document details the compound's properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables, and key experimental methodologies are outlined to facilitate practical application in a research setting.

Physicochemical Properties

This compound is a solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below. As of the latest available data, specific experimental values for boiling point, density, and refractive index have not been published.

| Property | Value | Reference |

| CAS Number | 77613-65-1 | [3] |

| Molecular Formula | C₄H₅BrF₂ | [4][5] |

| Molecular Weight | 170.98 g/mol | [4][5] |

| Physical Form | Solid | [1][3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| SMILES | FC1(F)C(CBr)C1 | [1][3] |

| InChI Key | TUDJNSKRXIUOAJ-UHFFFAOYSA-N | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available (2,2-difluorocyclopropyl)methanol. This precursor serves as a key intermediate for various difluorocyclopropyl compounds.[1]

Logical Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (2,2-difluorocyclopropyl)methanol

While a specific protocol for the difluorocyclopropanation of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol is not detailed in the search results, a general procedure for the difluorocyclopropanation of functionalized alkenes using TMSCF₃/NaI has been described and can be adapted.[6]

-

Materials: Functionalized alkene (e.g., a protected allyl alcohol), (Trifluoromethyl)trimethylsilane (TMSCF₃), Sodium Iodide (NaI), and a suitable solvent (e.g., THF or Diglyme).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene and sodium iodide in the chosen solvent.

-

Cool the mixture to a suitable temperature (often 0 °C or below).

-

Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Bromination of (2,2-difluorocyclopropyl)methanol

A general method for the bromination of primary alcohols can be employed.

-

Materials: (2,2-difluorocyclopropyl)methanol, a brominating agent (e.g., Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)), and an appropriate solvent (e.g., Dichloromethane or Diethyl ether).

-

Procedure (using PBr₃):

-

In a flame-dried flask under an inert atmosphere, dissolve (2,2-difluorocyclopropyl)methanol in the chosen solvent.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (typically 0.33 to 0.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it over ice-water.

-

Extract the product with an organic solvent, and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography or distillation under reduced pressure.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a valuable intermediate for the synthesis of more complex molecules.[7]

Nucleophilic Substitution Reactions

The primary C(sp³)-Br bond in this compound is an excellent electrophilic site for Sₙ2 reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles.

Caption: General Nucleophilic Substitution Reaction.

Example: Synthesis of 1-(Azidomethyl)-2,2-difluorocyclopropane

-

Materials: this compound, Sodium azide (NaN₃), and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add sodium azide (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine to remove the solvent and any remaining salts.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield 1-(azidomethyl)-2,2-difluorocyclopropane. Further purification can be achieved through column chromatography if necessary.

-

Applications in Medicinal Chemistry

The gem-difluorocyclopropane motif is of growing interest in drug discovery. The introduction of this group can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropane ring can also lock a molecule into a bioactive conformation.[7]

The general synthetic utility of related fluorinated building blocks has been demonstrated in the synthesis of candidates for conditions such as amyotrophic lateral sclerosis.[8]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statement | H302: Harmful if swallowed | [1][3] |

| Storage | Store in a dry, sealed place. | [4] |

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for the introduction of the gem-difluorocyclopropylmethyl moiety into organic molecules. Its straightforward synthesis from (2,2-difluorocyclopropyl)methanol and its reactivity in nucleophilic substitution reactions make it an attractive intermediate for medicinal chemists and drug development professionals. The unique properties conferred by the difluorocyclopropane group offer opportunities for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Further exploration of its applications is likely to yield novel therapeutic agents with improved properties.

References

- 1. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]

- 2. CAS 1393532-74-5 | N-[(2,2-difluorocyclopropyl)methyl]-N-methylamine - Synblock [synblock.com]

- 3. This compound 77613-65-1 [sigmaaldrich.com]

- 4. CAS 77613-65-1 | this compound - Synblock [synblock.com]

- 5. scbt.com [scbt.com]

- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

- 8. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Bromomethyl-2,2-difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Bromomethyl-2,2-difluorocyclopropane. This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, primarily owing to the unique combination of a reactive bromomethyl handle and the electronically distinct gem-difluorocyclopropane moiety. This document details the key physicochemical properties, provides a plausible synthetic protocol, and summarizes its spectroscopic characterization. The information presented is intended to support researchers in the effective utilization of this versatile building block for the design and synthesis of novel molecules with potential applications in drug discovery and development.

Introduction

This compound (CAS No. 77613-65-1) is a halogenated cyclopropane derivative that has garnered interest as a key building block in organic synthesis.[1] The presence of the gem-difluorocyclopropane ring imparts unique conformational constraints and electronic properties to molecules, which can be advantageous in the design of bioactive compounds. The bromomethyl group serves as a versatile functional handle, allowing for a variety of subsequent chemical transformations. This guide aims to provide a detailed technical resource on the molecular structure and properties of this compound.

Molecular Structure and Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅BrF₂ | [1] |

| Molecular Weight | 170.98 g/mol | [1] |

| CAS Number | 77613-65-1 | [1] |

| Synonyms | (2,2-Difluorocycloprop-1-YL)methyl bromide, 2-(Bromomethyl)-1,1-difluorocyclopropane | [1] |

| Physical Form | Solid | |

| SMILES String | FC1(F)C(CBr)C1 | |

| InChI Key | TUDJNSKRXIUOAJ-UHFFFAOYSA-N |

Synthesis

The primary route for the synthesis of this compound involves the [2+1] cycloaddition of difluorocarbene to an appropriate alkene precursor. A common and effective method for generating difluorocarbene is the thermal decomposition of sodium halodifluoroacetates, such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate.[2][3][4] The latter is often preferred due to its lower hygroscopicity and the milder reaction conditions required for decomposition.[2] The logical precursor for the synthesis of this compound is 3-bromo-1-propene (allyl bromide).

General Experimental Protocol: Difluorocyclopropanation of 3-Bromo-1-propene

The following is a representative, though not explicitly documented for this specific product, experimental protocol based on established methods for the difluorocyclopropanation of alkenes.[2][3]

Materials:

-

3-Bromo-1-propene (Allyl bromide)

-

Sodium bromodifluoroacetate (BrCF₂CO₂Na)

-

Diglyme (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Apparatus for workup and purification (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous diglyme.

-

3-Bromo-1-propene is added to the solvent.

-

Sodium bromodifluoroacetate is added to the stirred solution.

-

The reaction mixture is heated to a temperature sufficient to induce the decomposition of the sodium bromodifluoroacetate and formation of difluorocarbene (typically around 150 °C for BrCF₂CO₂Na in diglyme).[2]

-

The reaction is monitored for completion using an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected NMR spectral data can be predicted based on its structure and data from similar fluorinated compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments: the two diastereotopic protons of the bromomethyl group (-CH₂Br), the proton on the cyclopropane ring adjacent to the bromomethyl group (-CH-), and the two diastereotopic protons on the cyclopropane ring geminal to each other (-CH₂-). The chemical shifts and multiplicities will be influenced by the neighboring bromine atom and the gem-dinal fluorine atoms.

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the CF₂ group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The other carbon signals will also be affected by coupling to fluorine.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a complex multiplet pattern due to the diastereotopic nature of the two fluorine atoms and their coupling to each other and to the neighboring protons on the cyclopropane ring.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~3.4 - 3.7 | m | -CH₂Br | |

| ~1.5 - 2.0 | m | -CH- | ||

| ~1.0 - 1.5 | m | -CH₂- (cyclopropane) | ||

| ¹³C | ~110 - 120 | t | J(C,F) ≈ 280-300 | CF₂ |

| ~25 - 35 | -CH- | |||

| ~20 - 30 | -CH₂Br | |||

| ~15 - 25 | -CH₂- (cyclopropane) | |||

| ¹⁹F | -130 to -150 | m | CF₂ |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound (170.98 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the GHS07 pictogram and the signal word "Warning".

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules. The bromomethyl group can be readily converted to other functional groups through nucleophilic substitution reactions. The gem-difluorocyclopropane moiety can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a synthetically useful molecule with significant potential in the development of new chemical entities. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in its application. Further experimental validation of the proposed synthetic and spectroscopic details is encouraged for specific research applications.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Bromomethyl-2,2-difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromomethyl-2,2-difluorocyclopropane is a key building block in medicinal chemistry and materials science, offering a unique combination of a reactive bromomethyl handle and a metabolically stable gem-difluorocyclopropane moiety. This guide provides a comprehensive overview of its spectroscopic properties and a plausible synthetic route. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(Bromomethyl)-2,2-difluorocyclopropane

-

CAS Number: 77613-65-1

-

Molecular Formula: C₄H₅BrF₂[1]

-

Molecular Weight: 170.98 g/mol [1]

-

Canonical SMILES: C1C(C1(F)F)CBr

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and mass spectrometry and provide a valuable reference for researchers.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~3.5 - 3.7 | dd | 1H | -CHH-Br | J(H-H) ≈ 10.5, J(H-H) ≈ 7.5 |

| ~3.3 - 3.5 | dd | 1H | -CHH-Br | J(H-H) ≈ 10.5, J(H-H) ≈ 8.5 |

| ~1.8 - 2.0 | m | 1H | -CH- | |

| ~1.4 - 1.6 | m | 1H | -CHH- (cyclopropyl) | |

| ~1.1 - 1.3 | m | 1H | -CHH- (cyclopropyl) |

Note: The chemical shifts and coupling patterns of the cyclopropyl protons are complex due to diastereotopicity and geminal/vicinal couplings, including those to fluorine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Splitting Pattern (due to F) | Assignment |

| ~110 - 115 | t (¹JCF ≈ 290 Hz) | CF₂ |

| ~28 - 32 | t (³JCF ≈ 3 Hz) | -CH₂-Br |

| ~25 - 29 | t (²JCF ≈ 10 Hz) | -CH- |

| ~15 - 19 | t (²JCF ≈ 10 Hz) | -CH₂- (cyclopropyl) |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172/170 | Low | [M]⁺ (¹³C, ⁸¹Br/⁷⁹Br) |

| 91 | High | [M-Br]⁺ |

| 71 | Moderate | [C₄H₅F]⁺ |

| 63 | Moderate | [C₃H₃F₂]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (alkyl) |

| ~1200-1000 | Strong | C-F stretch |

| ~650 | Medium-Strong | C-Br stretch |

Proposed Synthetic Protocol

The synthesis of this compound can be achieved via the difluorocyclopropanation of allyl bromide. Several reagents can be used to generate difluorocarbene (:CF₂), with the Ruppert-Prakash reagent (TMSCF₃) being a common and effective choice.

Reaction Scheme

Experimental Procedure (Illustrative)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add allyl bromide (1.0 eq) and anhydrous solvent (e.g., THF or DME).

-

Reagent Addition: Add sodium iodide (2.2 eq) to the solution. Subsequently, add trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Emergence of 1-Bromomethyl-2,2-difluorocyclopropane: A Versatile Building Block for Fluorine-Containing Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to a surge in the development of novel fluorinated building blocks. Among these, 1-Bromomethyl-2,2-difluorocyclopropane has emerged as a highly valuable and versatile synthetic intermediate. Its strained three-membered ring, coupled with the presence of two electron-withdrawing fluorine atoms and a reactive bromomethyl handle, offers a unique combination of structural rigidity and synthetic versatility for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical utilization.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 77613-65-1 | [1][2] |

| Molecular Formula | C₄H₅BrF₂ | [1][2] |

| Molecular Weight | 170.98 g/mol | [1][2] |

| Appearance | Solid | [2] |

Synthesis of this compound

A plausible and efficient synthetic approach is the reaction of allyl bromide with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate. Microwave-assisted protocols have been shown to significantly accelerate these reactions.[3]

Conceptual Experimental Protocol: Difluorocyclopropanation of Allyl Bromide

This protocol is a conceptual outline based on established methods for difluorocyclopropanation.[4][5]

Reaction Scheme:

A conceptual reaction scheme for the synthesis.

Reagents and Solvents:

-

Allyl Bromide

-

Sodium Chlorodifluoroacetate (ClCF₂COONa) or Sodium Bromodifluoroacetate (BrCF₂COONa)[6]

-

High-boiling point solvent (e.g., diglyme, triglyme) or a lower-boiling solvent for microwave synthesis (e.g., THF)[3][4]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure (Conventional Heating):

-

To a dried reaction flask under an inert atmosphere, add the chosen solvent and sodium chlorodifluoroacetate.

-

Heat the mixture to a temperature sufficient for the decarboxylation of the halodifluoroacetate salt to generate difluorocarbene (typically >150 °C for conventional heating).[4]

-

Slowly add allyl bromide to the heated reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Procedure (Microwave Irradiation):

-

In a microwave-safe reaction vessel, combine allyl bromide and sodium chlorodifluoroacetate in a suitable low-boiling solvent like THF.[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-15 minutes).[3]

-

After cooling, work up the reaction mixture as described in the conventional heating procedure.

Expected Data:

While specific yield and spectroscopic data for this exact reaction are not available in the provided search results, analogous difluorocyclopropanation reactions typically proceed in moderate to good yields. The product would be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly diagnostic for the presence of the gem-difluoro group.[7][8][9][10][11][12]

Applications as a Synthetic Building Block

The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl position. This allows for the introduction of the 2,2-difluorocyclopropylmethyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to attack by various nucleophiles, including amines, azides, thiols, and carbanions.

General workflow for nucleophilic substitution.

Conceptual Experimental Protocol: Synthesis of 1-Azidomethyl-2,2-difluorocyclopropane

This protocol is based on standard procedures for the synthesis of organic azides from alkyl halides.

Reaction Scheme:

A conceptual reaction for azide synthesis.

Reagents and Solvents:

-

This compound

-

Sodium Azide (NaN₃)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-azidomethyl-2,2-difluorocyclopropane can be purified by column chromatography if necessary.

Expected Data:

This reaction is expected to proceed in good to excellent yield. The product would be characterized by IR spectroscopy (strong azide stretch around 2100 cm⁻¹) and NMR spectroscopy.

| Spectroscopic Data | Expected Chemical Shifts and Couplings |

| ¹H NMR | Methylene protons adjacent to the azide group, cyclopropyl protons. |

| ¹³C NMR | Methylene carbon attached to the azide, cyclopropyl carbons, with characteristic C-F couplings. |

| ¹⁹F NMR | A characteristic signal for the gem-difluoro group. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorine-containing compounds. Its straightforward, albeit not yet explicitly detailed in the literature, synthesis via difluorocyclopropanation and its reactivity in nucleophilic substitution reactions make it an attractive tool for medicinal chemists and materials scientists. The rigid difluorocyclopropylmethyl motif can be readily incorporated into various molecular scaffolds, offering a powerful strategy for modulating biological activity and material properties. Further exploration of the reactivity of this compound is warranted and will undoubtedly lead to the discovery of new and valuable molecules with diverse applications.

References

- 1. CAS 77613-65-1 | this compound - Synblock [synblock.com]

- 2. This compound 77613-65-1 [sigmaaldrich.com]

- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

physical characteristics of (2,2-Difluorocycloprop-1-YL)methyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Difluorocycloprop-1-YL)methyl bromide is a fluorinated organic compound of increasing interest within the fields of medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane moiety into molecular scaffolds has been recognized as a valuable strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development.

Physical Characteristics

While specific experimental data for some physical properties of (2,2-Difluorocycloprop-1-YL)methyl bromide are not widely published, the available information is summarized in the table below. It is important to note that some sources describe the compound as a solid, while others refer to it as a liquid. This discrepancy may be due to variations in purity or handling conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅BrF₂ | [3] |

| Molecular Weight | 170.98 g/mol | [3] |

| Physical Form | Clear, colorless liquid | [4] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Not explicitly available |

Experimental Protocols

The synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide can be achieved through a multi-step process, typically starting from the corresponding alcohol, (2,2-difluorocyclopropyl)methanol. A general two-step synthetic pathway is outlined below.

Synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide

This protocol involves the difluorocyclopropanation of an appropriate alkene followed by the bromination of the resulting alcohol.

Step 1: Synthesis of (2,2-difluorocyclopropyl)methanol

The synthesis of the alcohol precursor is a critical first step. While various methods exist for the creation of gem-difluorocyclopropanes, a common approach involves the reaction of an alkene with a difluorocarbene source.[5]

Step 2: Bromination of (2,2-difluorocyclopropyl)methanol

The conversion of the alcohol to the corresponding bromide is a standard organic transformation. A widely used method for this conversion is the Appel reaction, which utilizes a phosphine and a bromine source.

Detailed Experimental Protocol (Appel Reaction):

To a solution of (2,2-difluorocyclopropyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), carbon tetrabromide (1.2 eq) is added portion-wise at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield pure (2,2-Difluorocycloprop-1-YL)methyl bromide.

Applications in Drug Development

The gem-difluorocyclopropane motif is a highly sought-after structural element in modern drug design.[1][2] Its incorporation can confer several advantageous properties to a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the half-life of a drug.[6]

-

Conformational Rigidity: The cyclopropane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[7]

(2,2-Difluorocycloprop-1-YL)methyl bromide serves as a key building block for introducing this valuable moiety into more complex molecules. The bromo-methyl group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of various pharmacophores.

While specific signaling pathways directly modulated by (2,2-Difluorocycloprop-1-YL)methyl bromide have not been identified, its utility lies in the synthesis of novel therapeutic agents that can target a wide range of biological pathways. For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT2C) receptor agonists for the potential treatment of central nervous system disorders.[6]

Mandatory Visualizations

Logical Relationship: Role in Drug Discovery

Caption: Role of (2,2-Difluorocycloprop-1-YL)methyl bromide in drug discovery.

Experimental Workflow: Synthesis and Application

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. CAS 77613-65-1 | 1-Bromomethyl-2,2-difluorocyclopropane - Synblock [synblock.com]

- 4. (溴甲基)环丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Electrophilicity of the Bromomethyl Group in gem-Difluorocyclopropanes: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic nature of the bromomethyl group attached to a gem-difluorocyclopropane ring. This unique structural motif is of growing importance in medicinal chemistry, offering a valuable tool for the synthesis of novel therapeutic agents. The gem-difluorocyclopropane moiety can act as a bioisosteric replacement for other chemical groups, potentially improving metabolic stability and binding affinity. The bromomethyl group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions.

Core Concepts: Electrophilicity and Reactivity

The carbon atom of the bromomethyl group in 1-(bromomethyl)-2,2-difluorocyclopropane is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is modulated by the electronic properties of the adjacent gem-difluorocyclopropyl ring. The two fluorine atoms are strongly electron-withdrawing, which can influence the stability of the transition state in a nucleophilic substitution reaction.

The primary mechanism for nucleophilic substitution at the bromomethyl group is expected to be a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The gem-difluorocyclopropane group is known to have a significant impact on the properties of adjacent functional groups. The C-F bonds alter the charge distribution and the conformational properties of the molecule. While direct quantitative kinetic data for the nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane is not extensively available in the literature, qualitative assessments and comparisons with analogous systems, such as benzyl bromide, indicate a high degree of reactivity. The cyclopropyl ring itself, with its unique orbital hybridization, also plays a role in the reactivity profile.

Quantitative Data Summary

While specific kinetic studies on 1-(bromomethyl)-2,2-difluorocyclopropane are not readily found in peer-reviewed literature, the synthetic utility of this compound demonstrates its reactivity. The following table summarizes representative nucleophilic substitution reactions and their outcomes, providing a qualitative measure of the electrophilicity of the bromomethyl group.

| Nucleophile | Product | Reaction Conditions | Yield | Reference/Analogy |

| Sodium Azide (NaN₃) | 1-(Azidomethyl)-2,2-difluorocyclopropane | DMF, 80°C, 12-16h | Good to Excellent | Analogous to reactions on benzylic and alkyl bromides[1][2] |

| Primary/Secondary Amines | (2,2-Difluorocyclopropyl)methanamine derivatives | Varies (e.g., K₂CO₃, ACN) | Good | Inferred from synthesis of related amines[3][4] |

| Thiophenols | Arylthiomethyl-2,2-difluorocyclopropanes | K₂CO₃, ACN, reflux | Good | Analogous to reactions on similar dibromoalkanes |

| Carboxylates | (2,2-Difluorocyclopropyl)methyl esters | Base (e.g., Cs₂CO₃), DMF | Moderate to Good | General reaction for alkyl halides |

| Alcohols (as alkoxides) | (2,2-Difluorocyclopropyl)methoxymethyl ethers | NaH, THF | Moderate to Good | Standard Williamson ether synthesis |

Key Experimental Protocols

Protocol 1: Synthesis of 1-(Azidomethyl)-2,2-difluorocyclopropane

This protocol is adapted from established procedures for nucleophilic substitution with sodium azide on reactive bromides[1][2].

Materials:

-

1-(Bromomethyl)-2,2-difluorocyclopropane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(bromomethyl)-2,2-difluorocyclopropane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-(azidomethyl)-2,2-difluorocyclopropane can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of the Starting Material, 1-(Bromomethyl)-2,2-difluorocyclopropane

The synthesis of the starting material can be achieved through various methods, with the difluorocyclopropanation of allyl bromide being a common route.

Materials:

-

Allyl bromide

-

A difluorocarbene source (e.g., sodium chlorodifluoroacetate, TMSCF₃/NaI)

-

Appropriate solvent (e.g., diglyme)

-

Standard glassware for organic synthesis.

Procedure (Conceptual Outline):

-

The difluorocyclopropanation of allyl bromide is performed using a suitable source of difluorocarbene. For example, the thermal decomposition of sodium chlorodifluoroacetate in the presence of allyl bromide in a high-boiling solvent like diglyme will generate the desired product.

-

The reaction mixture is heated to a temperature sufficient to generate difluorocarbene (typically >160°C for sodium chlorodifluoroacetate).

-

After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by distillation or column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Figure 1: General reaction pathway for the Sₙ2 nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane.

Figure 2: A typical experimental workflow for the nucleophilic substitution on 1-(bromomethyl)-2,2-difluorocyclopropane.

Figure 3: Illustration of the electronic effects of the gem-difluoro group on the bromomethyl moiety.

References

- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1426309-49-0: (2,2-difluorocyclopropyl)methanamine hyd… [cymitquimica.com]

- 4. CN107673978B - Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof - Google Patents [patents.google.com]

stability and storage conditions for 1-Bromomethyl-2,2-difluorocyclopropane

An In-depth Technical Guide on the Stability and Storage of 1-Bromomethyl-2,2-difluorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and drug development, valued for the introduction of the 2,2-difluorocyclopropylmethyl moiety into target molecules. The inherent reactivity of the bromomethyl group, combined with the strained difluorocyclopropane ring, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and safe handling. This guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for this compound, based on available data for the compound and structurally related molecules.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 77613-65-1 |

| Molecular Formula | C₄H₅BrF₂ |

| Molecular Weight | 170.98 g/mol |

| Appearance | Solid |

| Synonyms | (2,2-Difluorocycloprop-1-yl)methyl bromide, 2-(Bromomethyl)-1,1-difluorocyclopropane |

Stability Profile

Detailed quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, based on the chemical structure and data from analogous compounds, several factors can influence its stability.

2.1. Thermal Stability

Halogenated cyclopropanes can undergo thermal decomposition at elevated temperatures. Studies on related halogenopolyfluorocyclopropanes indicate that decomposition typically occurs in the range of 170–250 °C. The primary decomposition pathways are believed to be the elimination of difluorocarbene (:CF₂) or rearrangement to form isomeric olefins. Given its classification as a combustible solid, it should be kept away from high temperatures and potential ignition sources.

2.2. Chemical Stability and Incompatibilities

The presence of a bromomethyl group makes the compound susceptible to nucleophilic substitution reactions. Therefore, it is incompatible with strong bases and oxidizing agents. Contact with these substances should be strictly avoided to prevent degradation and potentially hazardous reactions. For the non-fluorinated analog, (Bromomethyl)cyclopropane, storage at refrigerated temperatures (0-6°C) is recommended to maintain its stability.

2.3. Photostability

While specific photostability studies on this compound are not available, brominated organic compounds, in general, can be sensitive to light. It is, therefore, prudent to store the compound in amber or opaque containers to protect it from light-induced degradation.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable. | Minimizes potential for thermal degradation and side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass or other opaque, chemically resistant container. | Protects from light and prevents the ingress of moisture. |

| Segregation | Store away from strong bases, oxidizing agents, and other incompatible materials. | Prevents chemical reactions that could lead to decomposition or hazardous situations. |

| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate. |

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Potential Decomposition Pathway

While a definitive decomposition pathway has not been experimentally determined for this compound, a plausible pathway based on related compounds involves thermal rearrangement.

Experimental Protocols

As specific stability studies for this compound are not publicly available, a general protocol for a forced degradation study is provided below. This can be adapted to assess the stability of the compound under various stress conditions.

Forced Degradation Study Protocol (General)

-

Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, THF) at a known concentration.

-

Stress Conditions:

-

Acidic: Treat the solution with a suitable acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic: Treat the solution with a suitable base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

-

Thermal: Heat the solid compound or a solution at various elevated temperatures.

-

Photolytic: Expose a solution to UV light of a specific wavelength and intensity for a defined period.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.

Conclusion

While quantitative stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on its chemical structure and the behavior of analogous compounds. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable building block and maintain a safe laboratory environment. Further experimental studies are encouraged to establish a more detailed and quantitative understanding of its stability profile.

The Difluorocyclopropylmethyl Moiety: A Gateway to Novel Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing motifs into organic molecules has become a cornerstone of modern medicinal chemistry. Among these, the difluorocyclopropylmethyl moiety has emerged as a particularly intriguing building block. Its inherent ring strain and the powerful electron-withdrawing nature of the geminal fluorine atoms bestow unique reactivity upon this group, making it a versatile synthon for the preparation of complex fluorinated molecules. This guide provides a comprehensive overview of the reactivity of the difluorocyclopropylmethyl moiety, with a focus on its synthesis, stability, and characteristic ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Core Concepts: Stability and Reactivity

The 1,1-difluorocyclopropane ring possesses a significantly higher ring-strain energy (approximately 42.4 kcal/mol) compared to its non-fluorinated counterpart (27.1 kcal/mol).[1] This increased strain, a consequence of the fluorine atoms' electronegativity and the resulting bond angle distortion, is a primary driver of the moiety's reactivity. Despite this high-energy state, difluorocyclopropane derivatives can be surprisingly stable under a range of conditions, allowing for their isolation and subsequent functionalization.[2][3]

The dominant reaction pathway for the difluorocyclopropylmethyl moiety is ring-opening , which can be initiated through various mechanisms, including radical, cationic, and transition metal-mediated processes. These reactions typically lead to the formation of valuable fluoroallylic or homoallylic structures. The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane ring is cleaved) is a key consideration and can often be controlled by the choice of reagents and reaction conditions.

Key Synthetic Transformations and Mechanistic Pathways

The difluorocyclopropylmethyl group can be installed and manipulated through several key synthetic strategies. The following sections detail the most important reaction types, their underlying mechanisms, and provide representative experimental protocols.

Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions

Transition metals, particularly palladium, have proven to be powerful catalysts for the ring-opening and subsequent cross-coupling of gem-difluorocyclopropanes with a variety of partners. These reactions offer a highly efficient and selective route to diverse monofluoroalkene scaffolds.[1][4]

A common strategy involves the oxidative addition of a low-valent palladium catalyst to the gem-difluorocyclopropane ring, forming a four-membered palladacycle intermediate. This intermediate can then undergo further transformations, such as β-fluoride elimination and reductive elimination, to yield the final cross-coupled product.

Logical Relationship: Palladium-Catalyzed Cross-Coupling Pathway

Caption: Palladium-catalyzed ring-opening cross-coupling cycle.

Quantitative Data: Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes [1]

| Entry | Palladium Catalyst | Ligand | Base | Yield (%) | Z/E Ratio |

| 1 | Pd(OTFA)₂ | L1 | LDA | 25 | Z |

| 2 | Pd(OTFA)₂ | L2 | LDA | 30 | Z |

| 3 | Pd₂(dba)₃ | P(tBu)₃ | LDA | 45 | 95:5 |

| 4 | [{Pd(μ-Br)(PtBu₃)}₂] | - | LDA | 88 | >99:1 |

| 5 | [{Pd(μ-Br)(PtBu₃)}₂] | - | LiHMDS | Trace | - |

Standard reaction conditions: gem-difluorocyclopropane (0.1 mmol), gem-diborylalkane (1.5 equiv.), catalyst, base in THF at 60 °C for 24 h under Ar atmosphere. Yields are isolated yields.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a gem-Bromofluoroalkene with Butylboronic Acid [3]

To a reaction vessel charged with (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene (0.25 mmol), butylboronic acid (0.3 mmol), and Cs₂CO₃ (0.5 mmol) is added a solution of Pd₂(dba)₃ (0.005 mmol, 2 mol%) and xantphos (0.005 mmol, 2 mol%) in a 9:1 mixture of toluene/H₂O (2.5 mL). The vessel is sealed and the mixture is stirred at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/EtOAc = 100:0 to 95:5) to afford the desired product.

Spectroscopic Data for E-1-(2-fluorohex-1-en-1-yl)-4-nitrobenzene: [3]

-

¹H NMR (300 MHz, CDCl₃): δ 8.09 (t, J = 9.1 Hz, 2.0H), 7.51 (d, J = 8.9 Hz, 2.0 H), 6.15 (d, JEH-F = 21.1 Hz, 1.0H), 2.47–2.23 (m, 2.0H), 1.59–1.50 (m, 2.0H), 1.37–1.27 (m, 2.0H), 0.90–0.81 (m, 3.0H).

-

¹³C NMR (75 MHz, CDCl₃): δ 164.1 (d, ¹JEC-F = 257.5 Hz), 145.3, 140.5 (d, ³JEC-F = 14.8 Hz), 127.9, 127.7, 122.8, 122.7, 103.5 (d, ²JEC-F = 8.2 Hz), 28.0 (d, ²JEC-F = 26.6 Hz), 27.3, 21.2, 12.7.

-

¹⁹F NMR (282.5 MHz, CDCl₃): δ -99.23 (q, JE = 23.2 Hz).

Radical-Mediated Ring-Opening Reactions

The strained C-C bonds of the difluorocyclopropane ring are susceptible to cleavage by radical species. This can be achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (n-Bu₃SnH). This approach provides a complementary method to transition metal-catalyzed reactions for accessing ring-opened products.

Experimental Workflow: Radical-Mediated Ring-Opening

Caption: General workflow for radical-mediated ring-opening.

Experimental Protocol: Radical-Mediated Ring-Opening of a Difluoro(methylene)cyclopropane

In a flame-dried flask under an inert atmosphere, a solution of the difluoro(methylene)cyclopropane (1.0 mmol), n-Bu₃SnH (1.2 mmol), and a catalytic amount of AIBN (0.1 mmol) in dry toluene (10 mL) is heated at 80 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the ring-opened product.

Synthesis of Difluorocyclopropylmethyl-Containing Compounds

The synthesis of molecules bearing an intact difluorocyclopropylmethyl moiety is also of significant interest, as these compounds can serve as valuable intermediates or as final products in drug discovery programs.

Experimental Protocol: Synthesis of N-methylaniline [5]

In a 500 mL autoclave equipped with a stirrer, place aniline (93 g, 1.0 mole), methanol (64 g, 2.0 mole), and a Cr-Cu-Mn-O catalyst (5.0 g; 43 wt% Cr, 53 wt% Cu, 4 wt% Mn). Replace the air in the autoclave with nitrogen gas and heat the mixture with stirring (700 r.p.m.) at 250 °C for 200 minutes. After the reaction, filter the resulting liquid reaction mixture to separate the catalyst and then distill under reduced pressure to obtain N-methylaniline.

Conclusion

The difluorocyclopropylmethyl moiety is a valuable and versatile functional group in modern organic synthesis and medicinal chemistry. Its unique reactivity, primarily driven by ring strain, allows for a variety of selective ring-opening transformations that provide access to a wide range of fluorinated building blocks. The choice of reaction conditions, particularly the use of transition metal catalysts or radical initiators, enables control over the reaction pathway and the structure of the resulting products. The detailed protocols and data presented in this guide are intended to empower researchers to harness the synthetic potential of the difluorocyclopropylmethyl moiety in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

A Theoretical and Experimental Guide to the Structure of 1-Bromomethyl-2,2-difluorocyclopropane

Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and experimental approaches used to determine the molecular structure and conformational preferences of 1-Bromomethyl-2,2-difluorocyclopropane. While direct experimental and computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related halomethyl-cyclopropane derivatives to predict its structural parameters and conformational behavior. It details the standard quantum chemical calculation workflows and experimental protocols, such as gas-phase electron diffraction and microwave spectroscopy, relevant for its analysis. All quantitative data from analogous compounds are summarized in structured tables to serve as a predictive baseline for researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine atoms and strained ring systems into organic molecules is a powerful strategy in medicinal chemistry and materials science. The 1,1-difluorocyclopropane moiety is of particular interest as it imparts unique electronic properties and metabolic stability.[1] Understanding the three-dimensional structure and conformational landscape of building blocks like this compound is critical for rational drug design and the synthesis of complex molecular architectures.

The primary conformational flexibility in this molecule arises from the rotation about the C1-C(methyl) single bond. This rotation gives rise to distinct conformers, primarily the gauche and anti (or cis) forms, which can exhibit different energies and dipole moments. Theoretical calculations, in conjunction with experimental methods, are essential for characterizing these conformers and determining their relative populations.

Theoretical Calculations: Methodology and Workflow

Quantum chemical calculations are indispensable for predicting the geometry, stability, and spectroscopic properties of molecular conformers. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are common high-level methods for this purpose.

A typical computational workflow for analyzing the structure of this compound is illustrated below. This process begins with defining the initial molecular structure and proceeds through optimization and verification to yield reliable data on the stable conformers.

References

The Synthesis of gem-Difluorocyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals